![molecular formula C13H13FO2 B13178852 6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one](/img/structure/B13178852.png)
6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one
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Overview
Description
6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of 6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one typically involves multiple steps. One common method starts with the preparation of 2,4-dibromoalkylbutyrate as a raw material. This intermediate undergoes a series of reactions, including bromination, dehydrobromination, and cyclization, to form the desired spirocyclic structure . The reaction conditions are generally mild, and the process is designed to be efficient with high yields.
Chemical Reactions Analysis
6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cardiovascular diseases.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It is used in various biological assays to study its effects on different biological pathways and targets.
Mechanism of Action
The mechanism of action of 6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways to achieve therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one can be compared with other spirocyclic compounds such as:
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: This compound shares a similar core structure but differs in its functional groups and applications.
6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-amine hydrochloride: This compound has an amine group instead of a ketone, leading to different chemical properties and uses.
The uniqueness of 6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one lies in its specific spirocyclic structure and the presence of a fluorine atom, which can significantly influence its reactivity and interactions with biological targets.
Biological Activity
6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one is a spirocyclic compound notable for its unique chemical structure and potential biological activities. The incorporation of a fluorine atom at the 6-position and a ketone group at the 4-position enhances its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and ongoing research.
- Molecular Formula : C10H9F O3
- Molecular Weight : 196.18 g/mol
- CAS Number : 129050-20-0
The compound features a spiro configuration that distinguishes it from linear or cyclic compounds, potentially influencing its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have demonstrated its effectiveness against various bacterial strains. For instance:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cell lines.
- Apoptosis Induction : It promotes apoptosis via the intrinsic pathway, evidenced by increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|
HeLa (cervical cancer) | 15.5 | Induction of apoptosis | |
MCF-7 (breast cancer) | 20.3 | Cell cycle arrest and apoptosis | |
A549 (lung cancer) | 18.7 | Inhibition of cell proliferation |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the Spirocyclic Framework : Utilizing cyclization reactions under specific conditions to form the spiro structure.
- Fluorination : Introduction of the fluorine atom at the desired position using fluorinating agents.
- Ketone Formation : Employing oxidation reactions to convert suitable intermediates into ketones.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound in various fields:
- A study demonstrated that derivatives of this compound could enhance the efficacy of existing anticancer drugs when used in combination therapies .
- Another investigation focused on its role as an inhibitor of specific enzymes involved in cancer progression, suggesting a dual mechanism involving both direct cytotoxicity and modulation of enzyme activity .
Properties
Molecular Formula |
C13H13FO2 |
---|---|
Molecular Weight |
220.24 g/mol |
IUPAC Name |
6-fluorospiro[3H-chromene-2,1'-cyclopentane]-4-one |
InChI |
InChI=1S/C13H13FO2/c14-9-3-4-12-10(7-9)11(15)8-13(16-12)5-1-2-6-13/h3-4,7H,1-2,5-6,8H2 |
InChI Key |
NEFGSGLLXOJEFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=O)C3=C(O2)C=CC(=C3)F |
Origin of Product |
United States |
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